5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 5-amino-triazole core substituted with a 3,4-dimethylphenyl group at the N1 position and a carbamoylmethyl linker bearing a 2-ethoxyphenyl moiety. Its synthesis likely follows standard coupling protocols for triazole-carboxamides, as seen in analogous compounds (e.g., EDCI/HOBt-mediated amidation) .
Properties
IUPAC Name |
5-amino-N-(3,4-dimethylphenyl)-1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-4-30-17-8-6-5-7-16(17)24-18(28)12-27-20(22)19(25-26-27)21(29)23-15-10-9-13(2)14(3)11-15/h5-11H,4,12,22H2,1-3H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVUGZXMOKUFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the amino and carboxamide groups. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
GSK1010702A (5-amino-N-(3,4-dimethylphenyl)-1-(2-((4-ethoxy-phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide)
- Structural Differences : The 2-ethoxyphenyl group in the target compound is replaced with a 4-ethoxyphenyl moiety in GSK1010702A.
- Activity : Demonstrates inhibition of SOS-dependent bacterial responses, a mechanism critical for combating antibiotic-resistant pathogens .
- Significance : The positional isomerism (2- vs. 4-ethoxy) may influence target binding affinity due to steric and electronic effects.
1-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Structural Differences : Substitution of the 2-ethoxyphenyl with a 3-chlorophenyl group and a methyl group at the triazole C5 position.
Anticancer Triazole-Carboxamides
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Differences : Features a dichlorophenyl carboxamide substituent and a 4-methylphenyl group at N1.
- Activity : Exhibits antiproliferative activity against renal cancer RXF 393 cells (Growth Inhibition Percentage, GP = -13.42%) .
- Significance : Halogenation enhances cytotoxicity but may reduce solubility compared to ethoxy-substituted analogs.
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Differences : Incorporates a dimethoxyphenyl carboxamide and 4-fluorophenyl group.
- Activity : Active against CNS cancer SNB-75 cells (GP = -27.30%) .
- Significance : Methoxy groups improve solubility, while fluorine enhances bioavailability via reduced metabolic degradation.
Discontinued or Niche Analogs
5-Amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide)
- Structural Differences : Bulkier benzoyl-benzyl substituents instead of dimethylphenyl/ethoxyphenyl groups.
- Activity: Original compound inhibits calcium influx, but its metabolite (M1, a benzophenone derivative) loses activity, underscoring the necessity of the intact triazole-carboxamide scaffold .
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Ethoxy vs. Halogen : Ethoxy groups (e.g., 2-ethoxyphenyl) enhance solubility and may target bacterial SOS pathways, while halogens (Cl, F) improve cytotoxicity but reduce metabolic stability.
- Positional Isomerism : 2- vs. 4-substitution on phenyl rings significantly impacts target selectivity (e.g., GSK1010702A vs. target compound) .
Pharmacological Potential: The target compound’s 2-ethoxyphenyl group may balance lipophilicity and hydrogen-bonding capacity, making it a candidate for dual antimicrobial/anticancer applications.
Synthetic Accessibility :
- Analogous compounds are synthesized via EDCI/HOBt-mediated coupling, suggesting scalable production .
Biological Activity
5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.4 g/mol. The structure features a triazole ring with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O3 |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | UIDSEKCQFTYPBS-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with various biological targets. The triazole moiety can inhibit enzymes involved in biosynthetic pathways or act on receptors modulating cellular responses. For instance, triazole derivatives often exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase in fungal cells .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. For example, related triazoles have been reported to have IC50 values in the low micromolar range against Mycobacterium tuberculosis .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Triazoles have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives with similar structures have shown IC50 values against colon carcinoma and breast cancer cell lines ranging from 6.2 μM to 43.4 μM .
Comparative Studies
Comparative studies highlight the unique biological profile of this compound compared to other triazoles:
| Compound | IC50 (μM) against Cancer Cells | Target Pathway |
|---|---|---|
| 5-amino-N-(3,4-dimethylphenyl)... | 6.2 (colon carcinoma) | Apoptosis induction |
| Similar Triazole Derivative A | 27.3 (breast cancer) | Enzyme inhibition |
| Similar Triazole Derivative B | >100 (non-tuberculous mycobacteria) | Selective inhibition |
Case Studies
In a study evaluating the biological activity of various triazoles against Mycobacterium tuberculosis, derivatives similar to our compound showed selective inhibition with no significant toxicity towards non-target cells . This indicates a promising therapeutic window for further development.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of intermediates like isocyanides with azides .
- Functionalization : Substituents (e.g., 2-ethoxyphenyl carbamoyl) are introduced via nucleophilic substitution or carbodiimide-mediated coupling .
- Key reagents : Sodium azide, 2-ethoxyphenyl isocyanide, and coupling agents like EDC/HOBt .
- Optimization : Reaction yields improve under anhydrous conditions, controlled temperatures (e.g., 60–80°C), and inert atmospheres .
Example reaction table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NaN₃, CuSO₄, DMF, 70°C | Triazole ring formation |
| 2 | EDC, HOBt, DCM, RT | Carbamoyl group coupling |
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR (¹H/¹³C) : Resolves substituent positions (e.g., methyl groups on phenyl rings, ethoxy protons) .
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O at ~1650 cm⁻¹, triazole ring vibrations) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₂₂H₂₅N₅O₃: 435.47 g/mol) .
- X-ray crystallography : Provides 3D structural validation but requires high-purity crystals .
Q. What key functional groups influence its pharmacological activity?
- Triazole core : Enhances binding to biological targets (e.g., enzymes) via hydrogen bonding and π-π stacking .
- Carbamoyl group : Modulates solubility and interacts with hydrophobic pockets in proteins .
- Ethoxyphenyl substituent : Impacts bioavailability through steric and electronic effects .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved methodologically?
Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or temperature .
- Purity : HPLC analysis (>95% purity) ensures reproducible bioactivity .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Structural analogs : Compare activity of derivatives to identify critical substituents .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : Models binding poses in enzyme active sites (e.g., using AutoDock Vina) .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS) .
- QSAR models : Relate substituent electronic parameters (Hammett constants) to activity trends .
- ADMET prediction : Tools like SwissADME evaluate solubility, logP, and metabolic stability .
Q. What methods optimize pharmacokinetic properties like solubility and bioavailability?
- Derivatization : Introduce polar groups (e.g., sulfonate, PEG chains) to enhance aqueous solubility .
- Prodrug strategies : Mask carboxamide groups as esters for improved membrane permeability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to prolong circulation .
- In vitro assays : Caco-2 cell models predict intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
